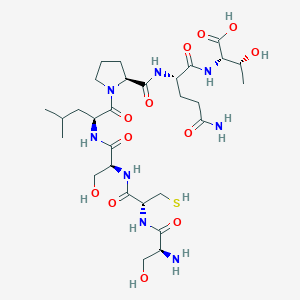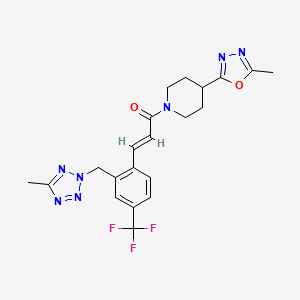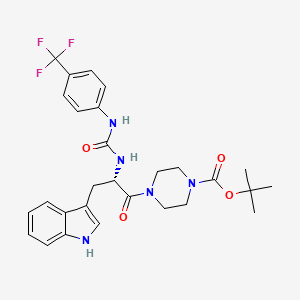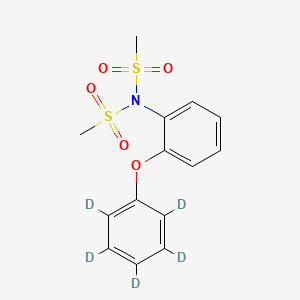
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: is a deuterated analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nimesulide due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 typically involves the introduction of deuterium atoms into the Nimesulide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Nimesulide.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of Nimesulide.
Drug Development: As a reference standard in the development of new NSAIDs with improved efficacy and safety profiles.
Biological Studies: To investigate the biological effects and mechanisms of action of Nimesulide and its analogs.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation, pain, and fever. The deuterated form provides enhanced stability, allowing for more accurate studies of the drug’s effects and interactions at the molecular level.
Comparison with Similar Compounds
Nimesulide: The non-deuterated parent compound with similar COX-2 inhibitory properties.
Celecoxib: Another selective COX-2 inhibitor used as an NSAID.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C14H15NO5S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3/i3D,4D,5D,8D,9D |
InChI Key |
GLTNBGDWZIVPRX-YQYLVRRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC=C2N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


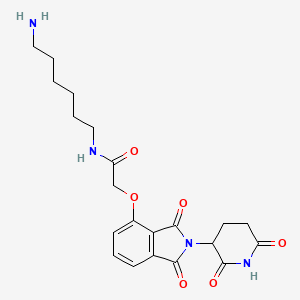

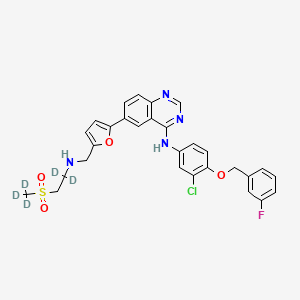
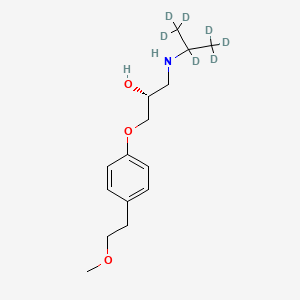
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
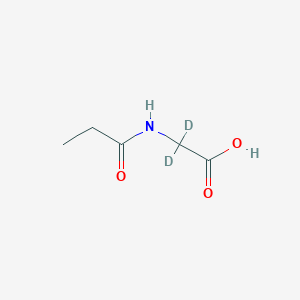
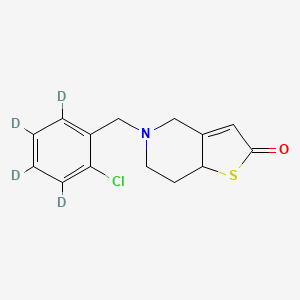
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
